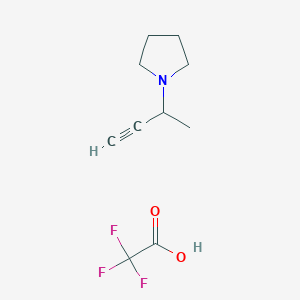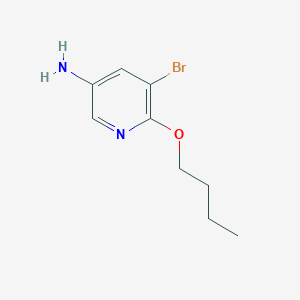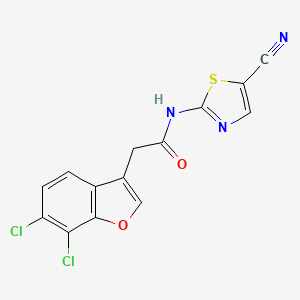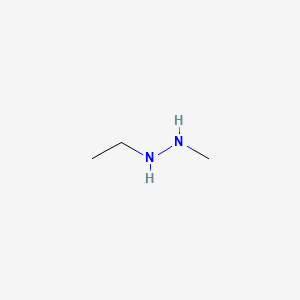
1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid is a chemical compound with the molecular formula C10H14F3NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Métodos De Preparación
The synthesis of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid typically involves the reaction of pyrrolidine with but-3-yn-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to obtain the final compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)pyrrolidine: This compound has a similar structure but differs in the position of the alkyne group.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents and functional groups can be compared in terms of their chemical properties and applications
The uniqueness of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid lies in its specific structure and the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14F3NO2 |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
1-but-3-yn-2-ylpyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-3-8(2)9-6-4-5-7-9;3-2(4,5)1(6)7/h1,8H,4-7H2,2H3;(H,6,7) |
Clave InChI |
CNCWMUWRTBHEFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)N1CCCC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)


![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)







